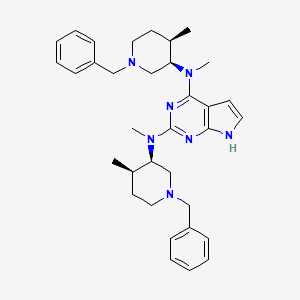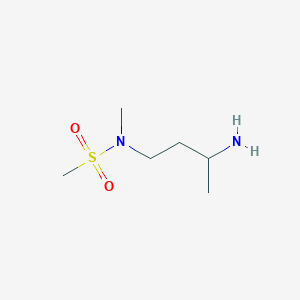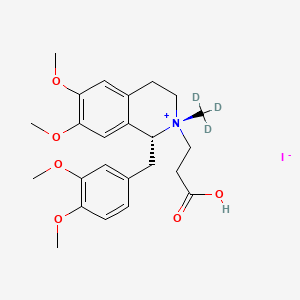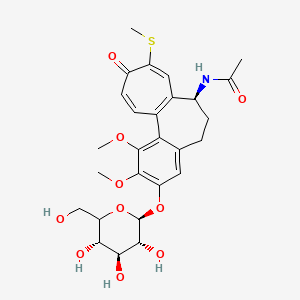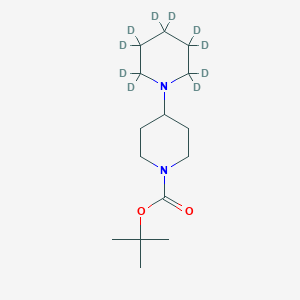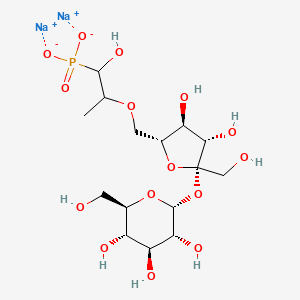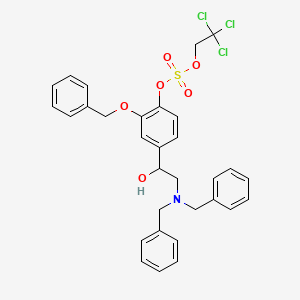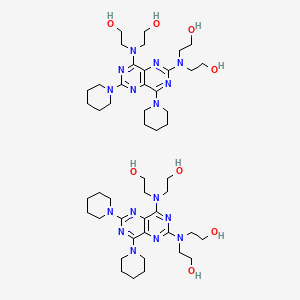
D-Threonine 1,1-Dimethylethyl Ester Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Threonine 1,1-Dimethylethyl Ester Hydrochloride: is a protected form of D-Threonine, an unnatural isomer of L-Threonine. This compound is known for its role in inhibiting the growth and cell wall synthesis of Mycobacterium smegmatis. It is also used as a synthetic intermediate for the production of chiral antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride typically involves the esterification of D-Threonine with tert-butyl alcohol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: : D-Threonine 1,1-Dimethylethyl Ester Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties for specific applications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and inert atmospheres .
Major Products: : The major products formed from these reactions include modified esters and derivatives of D-Threonine, which are used in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is used as a building block for synthesizing complex molecules. Its protected form allows for selective reactions without interfering with other functional groups .
Biology: : In biological research, this compound is used to study the inhibition of cell wall synthesis in bacteria. It serves as a model compound for understanding the mechanisms of antibiotic resistance .
Medicine: : In medicine, this compound is used in the development of chiral antibiotics. Its unique structure allows for the synthesis of antibiotics with specific stereochemistry, which is crucial for their effectiveness .
Industry: : Industrial applications include the production of high-purity chemicals and pharmaceuticals. The compound’s stability and reactivity make it suitable for large-scale synthesis processes .
Mecanismo De Acción
Mechanism: : The mechanism by which D-Threonine 1,1-Dimethylethyl Ester Hydrochloride exerts its effects involves the inhibition of cell wall synthesis in bacteria. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall .
Molecular Targets and Pathways: : The primary molecular targets are enzymes like transpeptidases and carboxypeptidases. By inhibiting these enzymes, the compound disrupts the cross-linking of peptidoglycan strands, leading to weakened cell walls and eventual cell lysis .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include L-Threonine, D-Threonine, and their various esters and derivatives. These compounds share structural similarities but differ in their stereochemistry and reactivity .
Uniqueness: : D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is unique due to its protected form, which allows for selective reactions and its specific inhibitory effects on bacterial cell wall synthesis. This makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C12H6F2N2O2 |
|---|---|
Peso molecular |
251.16 g/mol |
Nombre IUPAC |
4-(2,2-difluoro-1,3-benzodioxol-4-yl)-(2,4-13C2)1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H/i4+1,5+1,9+1 |
Clave InChI |
MUJOIMFVNIBMKC-RZMMYRCUSA-N |
SMILES isomérico |
C1=CC(=C2C(=C1)OC(O2)(F)F)[13C]3=CN[13CH]=C3[13C]#N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


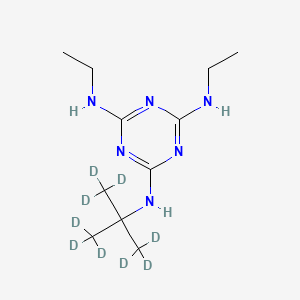
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
